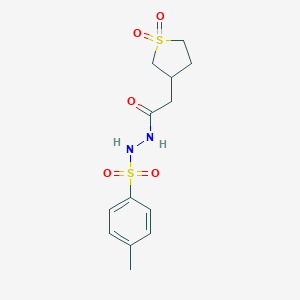![molecular formula C17H17BrO3 B241236 2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B241236.png)
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid is an organic compound with the molecular formula C17H17BrO3 It is a derivative of phenoxyacetic acid, where the phenyl group is substituted with a bromine atom and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid typically involves the following steps:
Bromination: The starting material, 4-isopropylphenol, undergoes bromination to introduce a bromine atom at the 2-position.
Phenoxyacetic Acid Formation: The brominated product is then reacted with phenoxyacetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and isopropyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic Acid: The parent compound, lacking the bromine and isopropyl substitutions.
2-Bromo-4-methoxyphenoxyacetic Acid: A similar compound with a methoxy group instead of an isopropyl group.
4-Isopropylphenoxyacetic Acid: A derivative without the bromine substitution.
Uniqueness
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid is unique due to the presence of both bromine and isopropyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C17H17BrO3 |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
2-(2-bromo-4-propan-2-ylphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C17H17BrO3/c1-11(2)13-8-9-15(14(18)10-13)21-16(17(19)20)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,19,20) |
Clave InChI |
IGSBLCRDMUDWBG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)
![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)


![2-(2-NITROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B241170.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)


![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
